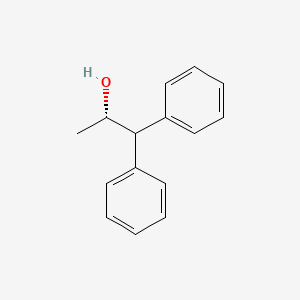
(2S)-1,1-diphenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,1-diphenylpropan-2-ol is a chiral alcohol compound characterized by the presence of two phenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-diphenylpropan-2-ol typically involves the reduction of the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-(+)-1,1-Diphenyl-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: (S)-(+)-1,1-Diphenyl-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-1,1-diphenylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and is used in studies involving enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the production of drugs.
Industry: The compound is utilized in the manufacture of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
®-(-)-1,1-Diphenyl-2-propanol: The enantiomer of (2S)-1,1-diphenylpropan-2-ol, which has similar chemical properties but different biological activities due to its chirality.
1,1-Diphenyl-2-propanone: The ketone form of the compound, which is a key intermediate in its synthesis and reactions.
1,1-Diphenyl-2-propanamine: An amine derivative that shares structural similarities but exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its significance.
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(2S)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m0/s1 |
InChI Key |
BDZAWYBXBHTHFM-LBPRGKRZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Isomeric SMILES |
C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


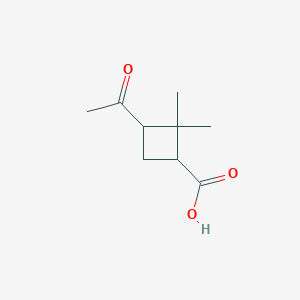
![2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1637752.png)
![N-[(Z)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B1637762.png)
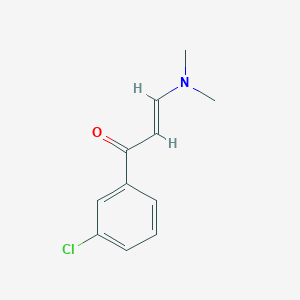
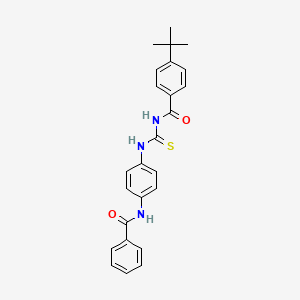
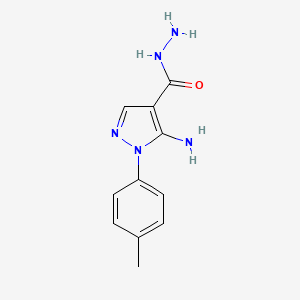
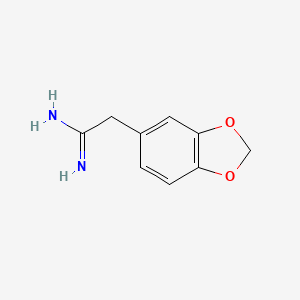
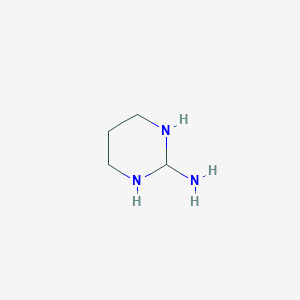

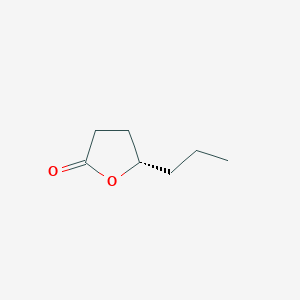
![1-(Pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1637791.png)
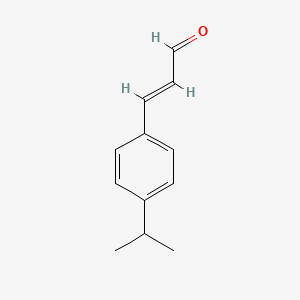
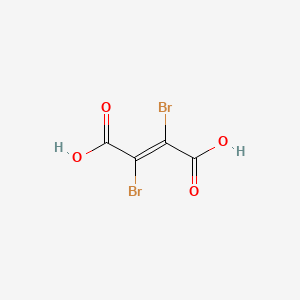
![Methyl 3,3,3-trifluoro-2-[toluene-4-sulfonylimino]propionate](/img/structure/B1637809.png)
